1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea
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Overview
Description
1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea typically involves the reaction of 1-(furan-2-yl)propan-2-amine with thiophene-2-carbonyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrofuran or dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrofuran or dihydrothiophene derivatives.
Substitution: Various substituted furan or thiophene derivatives.
Scientific Research Applications
1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π stacking interactions or hydrogen bonding, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(furan-2-yl)propan-2-amine: A precursor in the synthesis of 1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea.
Thiophene-2-carbonyl isocyanate: Another precursor used in the synthesis.
Furan-2-carboxylic acid: A related compound with a furan ring.
Uniqueness: this compound is unique due to the presence of both furan and thiophene rings in its structure. This dual heterocyclic system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-(furan-2-yl)propan-2-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9(8-10-4-2-6-16-10)13-12(15)14-11-5-3-7-17-11/h2-7,9H,8H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIOESCKMCPZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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